Fmoc-2,6-Dichloro-D-Phenylalanine

Description

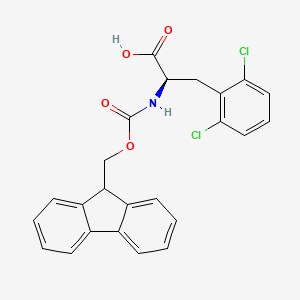

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H19Cl2NO4 |

|---|---|

Molecular Weight |

456.3 g/mol |

IUPAC Name |

(2R)-3-(2,6-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C24H19Cl2NO4/c25-20-10-5-11-21(26)18(20)12-22(23(28)29)27-24(30)31-13-19-16-8-3-1-6-14(16)15-7-2-4-9-17(15)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m1/s1 |

InChI Key |

IITGFAGFXKMPGS-JOCHJYFZSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=C(C=CC=C4Cl)Cl)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CC=C4Cl)Cl)C(=O)O |

sequence |

X |

Origin of Product |

United States |

Synthetic Methodologies for Fmoc 2,6 Dichloro D Phenylalanine

Precursor Synthesis and Halogenation Strategies

The synthesis of Fmoc-2,6-dichloro-D-phenylalanine begins with the preparation of the core 2,6-dichloro-D-phenylalanine structure. This process involves the regioselective introduction of chlorine atoms onto the phenyl ring and the establishment and maintenance of the desired D-stereochemistry.

Regioselective Chlorination of Phenylalanine Analogues

The introduction of chlorine atoms at the 2 and 6 positions of the phenyl ring of phenylalanine is a key synthetic challenge. Direct chlorination of phenylalanine often leads to a mixture of isomers. Therefore, strategies involving the synthesis of a pre-functionalized aromatic precursor are typically employed. One common approach involves the use of a starting material that already contains the desired 2,6-dichloro substitution pattern. For instance, 2,6-dichlorobenzyl bromide can be used as a precursor, which can then be coupled with a suitable glycine (B1666218) equivalent to construct the amino acid backbone.

Alternatively, halogenation can be performed on a phenylalanine derivative. nih.gov The presence of halogens can influence the enantioselectivity of the molecule through inductive and steric effects. nih.gov Research on halogenated L-phenylalanine derivatives has shown that they can exhibit potent biological activities. documentsdelivered.comahajournals.org

Stereoinduction and Maintenance of D-Configuration in Synthesis

Ensuring the correct D-configuration is paramount. Several stereoselective methods can be employed to achieve this. One strategy is to start with a chiral precursor, such as a D-amino acid derivative, and carry the stereochemistry through the synthetic sequence.

Another powerful approach is enzymatic synthesis. Biocatalytic methods, such as the use of L-amino acid deaminases followed by stereoselective reductive amination with D-amino acid dehydrogenases, can convert readily available L-amino acids into their D-enantiomers with high enantiomeric excess. rsc.orgresearchgate.net For example, a cascade reaction involving an L-amino acid deaminase and a D-selective transaminase can be used for the stereoinversion of phenylalanine derivatives. researchgate.net Engineered enzymes, such as variants of meso-diaminopimelate dehydrogenase, have shown the ability to catalyze the reductive amination of precursor keto acids to yield D-phenylalanine with high conversion and enantiomeric excess. nih.gov Such biocatalytic routes offer a highly selective and efficient means to produce D-amino acids. rsc.orgnih.govnih.gov

Introduction of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group

Once the 2,6-dichloro-D-phenylalanine core is synthesized, the N-terminal amino group is protected with the Fmoc group. This protection is essential for its use in solid-phase peptide synthesis (SPPS), where the Fmoc group's base-lability allows for selective deprotection without affecting other acid-labile protecting groups. wikipedia.orgaltabioscience.com

Reaction Conditions for Fmoc-Amino Acid Formation

The Fmoc group is typically introduced by reacting the amino acid with either 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.orgtotal-synthesis.com The reaction with Fmoc-Cl is often performed under Schotten-Baumann conditions, using a base like sodium bicarbonate in a biphasic solvent system such as dioxane and water. total-synthesis.com Anhydrous conditions with a base like pyridine (B92270) in dichloromethane (B109758) can also be used. total-synthesis.com

Fmoc-OSu is a popular alternative to Fmoc-Cl as it is more stable and the reaction conditions are easier to control, leading to fewer side reactions. total-synthesis.com The reaction with Fmoc-OSu is generally carried out in a mixed solvent system, such as tetrahydrofuran (B95107) and aqueous sodium bicarbonate, maintaining a basic pH. thermofisher.com

Table 1: Common Reagents for Fmoc Protection

| Reagent | Typical Reaction Conditions | Advantages |

|---|---|---|

| Fmoc-Cl | Schotten-Baumann (e.g., NaHCO₃/dioxane/H₂O) or anhydrous (e.g., pyridine/CH₂Cl₂) | Readily available |

| Fmoc-OSu | Weak base (e.g., NaHCO₃) in aqueous/organic solvent mixture | More stable, fewer side reactions |

| Fmoc-N₃ | Sodium bicarbonate in aqueous dioxane | Alternative method |

Optimization of Reaction Yields and Purity

Optimizing the yield and purity of this compound is critical for its successful application in peptide synthesis. The purity of Fmoc-amino acids directly impacts the purity and yield of the final peptide. sigmaaldrich.comajpamc.com Common impurities in Fmoc-amino acids can arise from side reactions during the introduction of the Fmoc group, leading to the formation of dipeptides or other derivatives. sigmaaldrich.com

To minimize these impurities, careful control of reaction parameters such as pH, temperature, and stoichiometry is necessary. For instance, maintaining the pH around 9.5 during the reaction with Fmoc-OSu is crucial for efficient reaction and to prevent side product formation. thermofisher.com The use of high-purity starting materials and reagents is also essential. sigmaaldrich.com

Post-Synthetic Purification and Isolation Techniques

After the Fmoc group has been successfully attached, the final product must be purified and isolated to remove unreacted reagents, byproducts, and any remaining impurities.

Common purification techniques for Fmoc-amino acids include extraction and crystallization. thermofisher.comajpamc.com An aqueous workup is often employed to remove water-soluble impurities. The Fmoc-protected amino acid, being more organic-soluble, can then be extracted into an organic solvent like ethyl acetate. thermofisher.com

Crystallization is a powerful method for obtaining highly pure Fmoc-amino acids. ajpamc.com The crude product is dissolved in a suitable solvent or solvent mixture, and then the pure product is allowed to crystallize out, leaving impurities in the solution. Solvents like toluene (B28343) and isopropyl alcohol are often used for the recrystallization of Fmoc-amino acids. ajpamc.com The choice of solvent is critical and depends on the specific properties of the Fmoc-amino acid being purified.

High-performance liquid chromatography (HPLC) can also be used for purification, particularly for achieving very high purity levels. nih.govnih.gov Reversed-phase HPLC is a common method for the analysis and purification of Fmoc-amino acids and peptides. nih.gov

Table 2: Purification Techniques for Fmoc-Amino Acids

| Technique | Description | Key Considerations |

|---|---|---|

| Extraction | Separation based on differential solubility between aqueous and organic phases. | Choice of solvents is crucial for efficient separation. |

| Crystallization | Purification based on the formation of a crystalline solid from a solution. | Solvent selection and control of temperature are important. |

| Chromatography | Separation based on differential partitioning between a stationary and a mobile phase. | Can achieve high purity but may be more costly for large scale. |

Chromatographic Separation Methods

Chromatographic techniques are indispensable for the purification of this compound, ensuring high purity and the correct stereochemistry, which are critical for the synthesis of well-defined peptides. High-performance liquid chromatography (HPLC) is the most common method employed for both analytical and preparative-scale separations of Fmoc-protected amino acids.

The separation of the D- and L-enantiomers of Fmoc-2,6-dichlorophenylalanine is typically achieved using chiral stationary phases (CSPs). While specific data for this exact compound is not extensively published, analogous separations of other halogenated and non-halogenated Fmoc-phenylalanine derivatives provide a strong basis for the expected chromatographic behavior. Chiral columns, such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) or macrocyclic glycopeptides, are effective for resolving enantiomers of Fmoc-amino acids.

The choice of mobile phase is critical for achieving optimal separation. A common approach involves a reversed-phase mode, utilizing a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The addition of a small amount of an acidic modifier, like trifluoroacetic acid (TFA), is often employed to improve peak shape and resolution by suppressing the ionization of the carboxylic acid group.

A general protocol for the chiral separation of Fmoc-amino acids can be adapted for this compound. For instance, a C18 column might be used for initial purification to remove impurities from the synthesis, followed by a chiral column for the enantiomeric separation. The detection is typically carried out using UV absorbance, as the fluorenyl group of the Fmoc moiety provides a strong chromophore.

Table 1: Illustrative HPLC Conditions for Chiral Separation of Fmoc-Amino Acids

| Parameter | Condition 1 | Condition 2 |

| Column | Chiral Polysaccharide-based (e.g., Lux Cellulose-1) | Macrocyclic Glycopeptide-based (e.g., Astec CHIROBIOTIC V) |

| Mobile Phase | Isocratic: 70:30 (v/v) Acetonitrile/Water + 0.1% TFA | Gradient: 20-80% Acetonitrile in 0.1% Aqueous Formic Acid over 30 min |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 265 nm | UV at 254 nm |

| Temperature | 25 °C | 30 °C |

| Expected Elution | The D-enantiomer may elute before or after the L-enantiomer depending on the specific chiral stationary phase. | Baseline resolution of enantiomers is anticipated. |

This table presents typical starting conditions for method development based on separations of similar Fmoc-amino acids. Actual conditions for this compound may require optimization.

Crystallization and Solid-Phase Isolation

Following chromatographic purification, crystallization is a key step to obtain this compound in a solid, highly pure, and stable form. The choice of solvent system is paramount for successful crystallization. A common strategy involves dissolving the purified compound in a minimal amount of a good solvent at an elevated temperature and then slowly cooling the solution or adding a poor solvent (an anti-solvent) to induce crystallization.

For Fmoc-amino acids, which are often moderately polar, a combination of a polar organic solvent and a non-polar solvent is frequently effective. For example, the compound might be dissolved in a solvent like ethyl acetate, methanol, or a mixture thereof, followed by the gradual addition of a non-polar solvent such as hexane (B92381) or heptane (B126788) until turbidity is observed. Allowing the solution to stand at a reduced temperature (e.g., 4 °C or -20 °C) can promote the formation of well-defined crystals.

A patent describing general methods for the high-purity synthesis of Fmoc-protected amino acids suggests that after the reaction, the product can be isolated by extraction and then purified by crystallization google.com. For instance, after an aqueous work-up, the organic layer containing the product can be dried, and the solvent evaporated. The resulting residue can then be recrystallized from an appropriate solvent system.

In the context of solid-phase peptide synthesis, the "isolation" of this compound occurs after it has been coupled to the growing peptide chain on the solid support. After the coupling reaction, the resin is thoroughly washed with various solvents, such as dimethylformamide (DMF) and dichloromethane (DCM), to remove any unreacted starting materials and coupling reagents. This series of washes effectively isolates the resin-bound peptide, now extended by one 2,6-dichloro-D-phenylalanine residue, before the next cycle of deprotection and coupling. The purity of the initial this compound is critical at this stage, as any impurities could be incorporated into the final peptide product.

Table 2: General Crystallization Solvents for Fmoc-Amino Acids

| Good Solvents | Anti-Solvents | Typical Procedure |

| Ethyl Acetate | Hexane | Dissolve in warm ethyl acetate, add hexane until cloudy, cool slowly. |

| Dichloromethane | Heptane | Dissolve in dichloromethane, add heptane, allow to stand at low temperature. |

| Methanol | Water | Dissolve in methanol, add water dropwise to induce precipitation. |

| 1,4-Dioxane | Diethyl Ether | Dissolve in dioxane, layer with or add diethyl ether. |

This table provides examples of solvent systems that are commonly used for the crystallization of Fmoc-amino acids and could be a starting point for developing a protocol for this compound.

Incorporation of Fmoc 2,6 Dichloro D Phenylalanine in Peptide Synthesis

Principles and Evolution of Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, revolutionized the way peptides are synthesized. youtube.comsigmaaldrich.com The core principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble solid support, typically a resin. youtube.comnih.govacs.org This approach simplifies the purification process, as excess reagents and soluble by-products can be removed by simple filtration and washing. acs.orgnih.gov The synthesis cycle generally involves the deprotection of the N-terminal protecting group of the resin-bound peptide, followed by the coupling of the next N-protected amino acid. This cycle is repeated until the desired peptide sequence is assembled, after which the peptide is cleaved from the solid support. nih.govnih.gov

Two primary strategies have dominated the landscape of SPPS: tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry. rsc.org

The Boc strategy utilizes an acid-labile Boc group for Nα-protection, which is removed with a moderately strong acid like trifluoroacetic acid (TFA). Side-chain protecting groups are typically benzyl-based and are removed at the end of the synthesis along with cleavage from the resin using a strong acid, such as hydrofluoric acid (HF). rsc.org

The Fmoc strategy , on the other hand, employs a base-labile Fmoc group for Nα-protection, which is typically removed with a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.gov The side-chain protecting groups are acid-labile (e.g., tert-butyl, trityl) and are cleaved simultaneously with the peptide from the resin using a strong acid cocktail, commonly containing TFA. nih.govpeptide.com

The Fmoc strategy has largely become the method of choice for modern peptide synthesis due to its milder deprotection conditions, which are compatible with a wider range of sensitive and modified amino acids. nih.govpeptide.com The orthogonality of the Fmoc/tBu protection scheme, where the Nα- and side-chain protecting groups are removed by different chemical mechanisms, is a significant advantage. nih.gov

| Feature | Fmoc-Based Strategy | Boc-Based Strategy |

| Nα-Protecting Group | 9-fluorenylmethyloxycarbonyl (Fmoc) | tert-butyloxycarbonyl (Boc) |

| Deprotection Condition | Base-labile (e.g., 20% piperidine in DMF) | Acid-labile (e.g., TFA) |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Acid-labile (e.g., Bzl) |

| Final Cleavage | Strong acid (e.g., TFA cocktail) | Strong acid (e.g., HF) |

| Advantages | Milder conditions, suitable for sensitive residues, easier automation | Less expensive reagents, can be advantageous for certain sequences |

| Disadvantages | Potential for side reactions like aspartimide formation and diketopiperazine formation | Harsh final cleavage, requires specialized equipment for HF |

Table 1: Comparison of Fmoc- and Boc-Based SPPS Strategies

For the incorporation of Fmoc-2,6-Dichloro-D-Phenylalanine, the Fmoc strategy is generally preferred due to the milder conditions that help preserve the integrity of the unnatural amino acid and the growing peptide chain.

The choice of resin and linker is critical for a successful peptide synthesis, as it dictates the C-terminal functionality of the final peptide and the conditions required for its cleavage. mdpi.com The resin itself is an insoluble polymer support, while the linker is the chemical handle that connects the first amino acid to the resin.

For syntheses employing the Fmoc strategy, linkers must be stable to the basic conditions used for Fmoc deprotection but cleavable by acid at the end of the synthesis.

Wang Resin: This is a popular choice for generating peptides with a C-terminal carboxylic acid. chempep.com The linkage is sensitive to strong acids like TFA, which simultaneously cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.

Rink Amide Resin: This resin is used to produce peptides with a C-terminal amide. The Rink amide linker is highly acid-labile, allowing for cleavage under standard TFA conditions to yield the peptide amide.

2-Chlorotrityl Chloride Resin: This resin is particularly useful for preparing fully protected peptide fragments or for sensitive peptides, as the cleavage can be achieved under very mild acidic conditions (e.g., dilute TFA or acetic acid), leaving the side-chain protecting groups intact. Its steric bulk can also help to suppress diketopiperazine formation at the dipeptide stage. acs.org

The choice of resin depends on the desired C-terminal functionality of the peptide containing 2,6-Dichloro-D-Phenylalanine.

| Resin | Linker Type | C-Terminal Functionality | Cleavage Condition | Key Features |

| Wang | p-Alkoxybenzyl alcohol | Carboxylic Acid | Strong Acid (e.g., 95% TFA) | Standard resin for peptide acids. |

| Rink Amide | Amino-functionalized | Amide | Strong Acid (e.g., 95% TFA) | Standard resin for peptide amides. |

| 2-Chlorotrityl | Trityl | Carboxylic Acid | Mild Acid (e.g., 1% TFA) | Allows for synthesis of protected fragments; suppresses side reactions. |

Table 2: Common Resins for Fmoc-SPPS

Optimized Coupling Methodologies for Sterically Hindered and Unnatural Amino Acids

The incorporation of this compound presents a significant challenge due to steric hindrance. The two chlorine atoms on the phenyl ring, ortho to the benzyl (B1604629) carbon, create a bulky side chain that can impede the approach of the incoming amine to the activated carboxyl group. Furthermore, as a D-amino acid, it is susceptible to racemization during the activation step. nih.gov

The choice of coupling reagent is paramount for achieving high coupling efficiency with sterically hindered amino acids. These reagents react with the carboxylic acid of the incoming Fmoc-amino acid to form a highly reactive intermediate that is then attacked by the free N-terminal amine of the resin-bound peptide.

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are classic coupling agents. mdpi.com DIC is often preferred in SPPS because the resulting urea (B33335) byproduct is soluble in common solvents like DMF. chempep.com While effective for many standard couplings, they may be less efficient for sterically demanding residues like 2,6-dichlorophenylalanine.

Uronium/Aminium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and widely used. HATU is generally considered more reactive than HBTU and is often the reagent of choice for difficult couplings, including those involving sterically hindered or N-methylated amino acids. peptide.com

Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP are also very powerful. They are known to be particularly effective for hindered couplings and can sometimes offer advantages over uronium salts in terms of avoiding certain side reactions. peptide.com

For a sterically hindered amino acid like this compound, more potent coupling reagents like HATU or PyAOP are generally recommended to drive the reaction to completion.

| Reagent Class | Example(s) | Reactivity | Common Use Case |

| Carbodiimides | DIC, DCC | Moderate | Standard couplings, often with additives. |

| Uronium/Aminium Salts | HBTU, HATU | High to Very High | Difficult couplings, sterically hindered amino acids. |

| Phosphonium Salts | PyBOP, PyAOP | High to Very High | Difficult couplings, racemization-prone residues. |

Table 3: Common Coupling Reagents in SPPS

Coupling reactions are almost always performed in the presence of an additive. These additives serve two main purposes: to increase coupling efficiency and to suppress racemization.

1-Hydroxybenzotriazole (HOBt): For decades, HOBt was the standard additive used with carbodiimides. It reacts with the O-acylisourea intermediate to form an active ester that is less prone to racemization.

Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): Oxyma has emerged as a superior alternative to HOBt. It is more effective at suppressing racemization and does not have the explosive properties associated with HOBt. acs.org It is highly effective when used in combination with DIC.

7-Aza-1-hydroxybenzotriazole (HOAt): HOAt is incorporated into the structure of HATU and is more effective than HOBt at both accelerating coupling and suppressing racemization, particularly for hindered amino acids. acs.org

When coupling this compound, the use of additives like Oxyma or HOAt is crucial. acs.org The D-configuration of the amino acid makes it susceptible to epimerization to the L-isomer during the activation step. Additives minimize the lifetime of the highly reactive, racemization-prone intermediates. chempep.comacs.org

The choice of solvent can significantly impact reaction kinetics and the success of a peptide synthesis. The solvent must be able to swell the resin, solubilize the reagents, and facilitate the reaction.

N,N-Dimethylformamide (DMF): DMF is the most common solvent used in SPPS due to its excellent solvating properties for both the peptide-resin and the reagents.

N-Methyl-2-pyrrolidone (NMP): NMP is another effective solvent, sometimes used as an alternative to DMF, particularly for aggregating sequences.

Dimethyl Sulfoxide (DMSO): DMSO can be used as a co-solvent with DMF or NMP to disrupt peptide aggregation and improve solubility.

For the coupling of a sterically hindered amino acid like this compound, reaction times may need to be extended, or the reaction temperature may be moderately increased (e.g., using microwave-assisted SPPS) to improve coupling efficiency. However, elevated temperatures can also increase the risk of racemization, so a balance must be found. The use of more polar solvent mixtures can sometimes enhance the rate of the desired coupling reaction.

Fmoc-Deprotection Chemistry and Management of Byproducts

The success of SPPS using the Fmoc/tBu strategy hinges on the efficient and clean removal of the temporary Nα-Fmoc protecting group at each cycle of amino acid addition. jmcs.org.mx This process, while generally robust, involves a nuanced understanding of reaction mechanisms, appropriate reagent selection, and strategies to minimize side reactions.

Mechanistic Aspects of Fmoc Group Removal

The removal of the Fmoc group is a two-step process initiated by a base. nih.gov The base abstracts the relatively acidic proton at the C9 position of the fluorenyl ring system. nih.goviris-biotech.de This deprotonation leads to a β-elimination reaction, releasing the free amine of the peptide, carbon dioxide, and a highly reactive electrophile known as dibenzofulvene (DBF). nih.govpeptide.com The reaction is typically conducted in polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP), which facilitate the process. nih.gov

The mechanism can be summarized as follows:

Proton Abstraction: A basic reagent removes the proton from the C9 position of the fluorene (B118485) moiety.

β-Elimination: This triggers the elimination of the carbamate (B1207046), which then decarboxylates to yield the free Nα-amine and dibenzofulvene (DBF). nih.gov

The DBF intermediate is a critical species that must be managed to prevent side reactions.

Reagents and Conditions for Nα-Deprotection

The choice of deprotection reagent is crucial for efficient Fmoc removal and to avoid unwanted side reactions. mdpi.com Several factors are considered when selecting a reagent, including its basicity (pKa), concentration, reaction time, and potential for side product formation. mdpi.com

| Reagent | Typical Concentration | Key Characteristics |

| Piperidine | 20% in DMF iris-biotech.deuci.edu | The most common and well-established reagent. It acts as both the base for deprotonation and a scavenger for the dibenzofulvene byproduct. jmcs.org.mxpeptide.com |

| 4-Methylpiperidine | 20% v/v in DMF mdpi.com | An effective alternative to piperidine, showing similar deprotection efficiency. jmcs.org.mxiris-biotech.de It is not a controlled substance, offering logistical advantages. iris-biotech.de |

| Piperazine (B1678402) | 10% w/v in 9:1 DMF/ethanol (B145695) mdpi.com | Used in lower concentrations due to solubility and requires ethanol as a co-solvent. mdpi.com It can be less efficient at shorter deprotection times compared to piperidine and 4-methylpiperidine. mdpi.com |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% DBU / 2% piperidine in DMF peptide.com | A very strong, non-nucleophilic base that can accelerate deprotection, especially for difficult sequences. iris-biotech.depeptide.com Often used in combination with a nucleophilic scavenger like piperidine. peptide.com |

| Dipropylamine (DPA) | 25% in DMF nih.gov | Reported to reduce aspartimide formation, a common side reaction, especially at elevated temperatures. nih.gov |

This table presents a selection of common Fmoc deprotection reagents and their typical usage conditions.

Microwave-assisted synthesis has been shown to accelerate the deprotection step, with different reagents exhibiting varying efficiencies depending on the peptide sequence and reaction time. mdpi.com For instance, while piperidine, 4-methylpiperidine, and piperazine can behave similarly, factors like the hydrophobicity and size of the peptide can influence the final yield and purity. mdpi.com

Strategies to Mitigate Dibenzofulvene Adduct Formation

The dibenzofulvene (DBF) byproduct generated during Fmoc deprotection is a reactive electrophile that can readily form adducts with the newly deprotected Nα-amine of the peptide chain, leading to chain termination. peptide.com To prevent this, a scavenger is typically included in the deprotection solution.

Secondary amines, such as piperidine and 4-methylpiperidine, are particularly effective because they serve a dual role. nih.gov They not only act as the base to initiate Fmoc removal but also function as nucleophiles that trap the DBF intermediate, forming a stable and soluble adduct that can be easily washed away. jmcs.org.mxnih.gov The formation of this adduct shifts the equilibrium of the deprotection reaction towards completion. redalyc.org

While stronger, non-nucleophilic bases like DBU can be very effective at deprotonation, they cannot scavenge the DBF. peptide.comredalyc.org Therefore, when DBU is used, a nucleophilic scavenger like piperidine is often added to the mixture to trap the DBF and prevent its deleterious reactions with the peptide. peptide.com The use of DBU alone is generally limited as it does not form a stable adduct with DBF, which can lead to incomplete reactions and polymerization of the DBF. jmcs.org.mxredalyc.org

Challenges in the Incorporation of D-Amino Acids

The use of D-amino acids, such as D-phenylalanine in this compound, introduces specific challenges related to both biological and synthetic methodologies.

Ribosomal Incorporation Mechanisms and Limitations

The natural protein synthesis machinery of the cell, the ribosome, is exquisitely evolved to work almost exclusively with L-amino acids. pnas.orgmasterorganicchemistry.com This inherent chirality preference presents a significant barrier to the ribosomal incorporation of D-amino acids.

Several mechanisms contribute to the exclusion of D-amino acids from ribosome-dependent protein synthesis:

Aminoacyl-tRNA Synthetases: These enzymes, responsible for charging tRNAs with their cognate amino acids, generally exhibit strong discrimination against D-amino acids. nih.gov

D-aminoacyl-tRNA Deacylase (DTD): A nearly universally conserved enzyme, DTD actively removes D-amino acids that have been incorrectly attached to tRNAs, acting as a crucial quality control mechanism. pnas.orgnih.gov

The Ribosomal Peptidyl-Transferase Center (PTC): Even if a D-aminoacyl-tRNA reaches the ribosome's A-site, the PTC, where peptide bond formation occurs, is a major checkpoint. The ribosome can discriminate the chirality of the amino acid at this stage. pnas.org While peptide bond formation with a D-amino acid can occur, it is often slow and inefficient. pnas.orgnih.gov The resulting peptidyl-D-aminoacyl-tRNA can cause the ribosome to partition into translationally arrested states. nih.gov

Recent research has shown that the efficiency of D-amino acid incorporation can be influenced by the specific D-amino acid side chain and the identity of the incoming aminoacyl-tRNA. nih.gov While some D-amino acids can be incorporated with efficiencies of 40% or higher in certain in vitro systems, others can completely inhibit elongation. acs.org Efforts to engineer ribosomes with altered 23S rRNA have shown some promise in enhancing the tolerance for D-amino acids, but this remains a significant challenge. elsevierpure.com

Stereochemical Considerations in Synthetic Approaches

In chemical peptide synthesis, the stereochemistry of the amino acids must be carefully controlled to obtain the desired product. The use of D-amino acids can influence the secondary structure of the resulting peptide. For example, a D-amino acid can act as a conformational anchor, directing the peptide into specific β-turn positions. acs.org

A primary concern during the synthesis of peptides containing D-amino acids is the potential for racemization—the conversion of the D-enantiomer to a mixture of D and L forms. This can occur at various stages of the synthesis, particularly during the activation of the carboxylic acid group for coupling. The choice of coupling reagents and reaction conditions is therefore critical to maintaining the stereochemical integrity of the chiral center.

The presence of D-amino acids can also impact the physical properties of the peptide, such as its solubility and aggregation behavior. rsc.org For instance, the introduction of a D-amino acid can sometimes disrupt the molecular packing that leads to self-assembly and gelation. rsc.org Therefore, the specific placement of a D-amino acid within a peptide sequence is a key consideration in designing peptides with desired structural and functional properties.

Peptide Cleavage from Solid Support and Post-Synthetic Processing

The final stage in solid-phase peptide synthesis (SPPS) involves the cleavage of the synthesized peptide from the resin support and the simultaneous removal of any protecting groups from the amino acid side chains. biosynth.comsigmaaldrich.com This process is critical for obtaining the desired peptide in high purity and yield. For peptides incorporating this compound, the cleavage and deprotection strategy must effectively liberate the peptide while preserving the integrity of the dichlorinated aromatic ring, which is a stable, non-labile modification of the phenylalanine side chain.

Acidolytic Cleavage Reagents and Conditions

In Fmoc-based SPPS, the final cleavage is most commonly achieved through acidolysis, typically using trifluoroacetic acid (TFA). merckmillipore.com The peptidyl-resin is treated with a cleavage "cocktail" containing TFA as the primary cleavage reagent. During this process, highly reactive cationic species are generated from the cleavage of side-chain protecting groups and the resin linker. sigmaaldrich.commerckmillipore.com These electrophilic carbocations can cause unwanted side reactions by modifying nucleophilic residues within the peptide sequence, such as Tryptophan (Trp), Methionine (Met), Tyrosine (Tyr), and Cysteine (Cys).

To prevent these side reactions, nucleophilic scavengers are added to the TFA cleavage mixture to trap the reactive cations. merckmillipore.com The choice of scavengers and their proportions depends on the amino acid composition of the peptide. sigmaaldrich.com The 2,6-dichloro substitution on the phenylalanine ring is stable to standard acidolytic cleavage conditions and does not require specific scavengers for its own protection. However, their use is dictated by the presence of other sensitive amino acids in the sequence.

Commonly used cleavage cocktails are suitable for peptides containing 2,6-Dichloro-D-Phenylalanine. The selection is based on the other residues present in the peptide.

Table 1: Common Acidolytic Cleavage Cocktails for Fmoc SPPS

| Reagent Name | Composition | Target Residues/Conditions | Reference |

| TFA/TIS/H₂O | TFA (95%), Triisopropylsilane (2.5%), Water (2.5%) | General purpose, effective for peptides with Arg(Pbf) and Trp(Boc). TIS is a non-odorous scavenger. | sigmaaldrich.commerckmillipore.com |

| Reagent K | TFA (82.5%), Water (5%), Phenol (5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT) (2.5%) | "Universal" cocktail for peptides with sensitive residues like Cys, Met, Trp, and Tyr. | sigmaaldrich.commerckmillipore.compeptide.com |

| Reagent R | TFA (90%), Thioanisole (5%), EDT (3%), Anisole (2%) | Used for peptides containing sensitive residues, particularly Arg(Pmc). | nih.gov |

The cleavage reaction is typically performed at room temperature for 2 to 4 hours. iris-biotech.de For peptides with multiple arginine residues or other hindrances, the cleavage time may be extended. sigmaaldrich.com After the reaction, the crude peptide is precipitated from the TFA solution using cold diethyl ether, washed, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). peptide.comthermofisher.com

Strategies for Side-Chain Deprotection

A crucial aspect of the final cleavage step is the removal of the temporary protecting groups used to shield the reactive functionalities of various amino acid side chains during synthesis. biosynth.com It is important to note that the 2,6-dichloro substitution on the phenylalanine side chain is not a protecting group but a permanent, integral part of the amino acid's structure. It is chemically stable and remains intact during the deprotection of other residues.

Therefore, strategies for side-chain deprotection for a peptide containing this compound focus on the other amino acids in the sequence. In the Fmoc/tBu (tert-butyl) strategy, side-chain protecting groups are designed to be labile to the final TFA cleavage cocktail, which removes them concurrently with cleavage from the resin. biosynth.compeptide.com

The choice of protecting groups during the synthesis phase is critical to ensure they remain stable during the repeated basic treatments for Fmoc group removal but are efficiently cleaved by acid at the final step. biosynth.com

Table 2: Common Side-Chain Protecting Groups and their Deprotection in Fmoc SPPS

| Amino Acid (Protected Form) | Protecting Group | Cleavage Condition |

| Arginine (Arg(Pbf)) | Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) | TFA-based cleavage cocktail |

| Aspartic Acid (Asp(OtBu)) | OtBu (tert-Butyl ester) | TFA-based cleavage cocktail |

| Cysteine (Cys(Trt)) | Trt (Trityl) | TFA-based cleavage cocktail (often requires scavengers like TIS or EDT) |

| Glutamic Acid (Glu(OtBu)) | OtBu (tert-Butyl ester) | TFA-based cleavage cocktail |

| Lysine (Lys(Boc)) | Boc (tert-Butoxycarbonyl) | TFA-based cleavage cocktail |

| Serine (Ser(tBu)) | tBu (tert-Butyl ether) | TFA-based cleavage cocktail |

| Threonine (Thr(tBu)) | tBu (tert-Butyl ether) | TFA-based cleavage cocktail |

| Tryptophan (Trp(Boc)) | Boc (tert-Butoxycarbonyl) | TFA-based cleavage cocktail (protects the indole (B1671886) ring from modification) |

| Tyrosine (Tyr(tBu)) | tBu (tert-Butyl ether) | TFA-based cleavage cocktail |

The successful deprotection of all side chains is essential for the biological activity and correct conformation of the final peptide. Incomplete removal of these groups results in impurities that can be difficult to separate from the desired product. sigmaaldrich.com The presence of 2,6-Dichloro-D-Phenylalanine does not interfere with the standard acidolytic deprotection of these common protecting groups.

Advanced Applications in Peptide Design and Chemical Biology

Design and Synthesis of Peptidomimetics Incorporating Halogenated D-Phenylalanine

The strategic incorporation of Fmoc-2,6-dichloro-D-phenylalanine into peptides allows for the creation of peptidomimetics with tailored properties. The presence of chlorine atoms on the phenyl ring introduces steric bulk and specific electronic characteristics that are instrumental in refining the peptide's conformational landscape and its interactions with biological targets.

Furthermore, the chlorine atoms can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen atom interacts with a Lewis base, such as a backbone carbonyl oxygen. acs.org This interaction can serve as a conformational linchpin, analogous to a hydrogen bond, further stabilizing the local peptide structure. By introducing this compound, peptide designers can enforce specific turns or folds that may be critical for biological activity but are only transiently populated in the native, more flexible peptide.

The conformational constraints imparted by 2,6-dichloro-D-phenylalanine are a powerful tool for stabilizing defined secondary structures, such as β-turns and β-hairpins. For instance, a chlorine-centered halogen bond can promote the formation and increase the molar fraction of a folded β-hairpin conformation in solution. acs.org The stability offered by such an interaction can be comparable to that of a conventional hydrogen bond. acs.org This ability to direct folding is crucial in designing peptides that can adopt and maintain a bioactive conformation, which is often a prerequisite for potent and selective receptor engagement. The D-configuration of the amino acid also inherently favors different backbone torsion angles compared to its L-counterpart, providing an additional layer of control in sculpting the desired peptide architecture. mdpi.com

The structural and electronic modifications endowed by 2,6-dichloro-D-phenylalanine can profoundly influence how a peptide recognizes and binds to its target receptor.

Pre-organization and Entropy: By locking the peptide into a bioactive conformation, the entropic penalty of binding is significantly reduced. The molecule does not need to "waste" energy adopting the correct shape upon encountering the receptor, which can lead to a substantial increase in binding affinity.

Novel Interactions: The chlorine atoms can act as halogen bond donors, forming specific, directional interactions with electron-rich pockets (e.g., containing backbone carbonyls or carboxylate side chains) in the receptor's binding site. acs.org These interactions, not possible with native phenylalanine, can anchor the ligand more tightly and contribute to binding selectivity.

Modified Aromatic Interactions: The electron-withdrawing nature of the two chlorine atoms alters the electronic distribution of the phenyl ring. This modification changes its capacity for π-π stacking and cation-π interactions with aromatic or charged residues in the receptor, potentially leading to stronger and more specific recognition. The binding of phenylalanine itself is known to cause significant conformational changes in proteins, and the unique electronic signature of the dichlorinated ring can further modulate these allosteric effects. nih.gov

Structure-Activity Relationship (SAR) Studies in Modified Peptides

SAR studies are fundamental to understanding how chemical structure translates to biological function. The use of this compound and its isomers in such studies provides deep insights into the requirements for molecular recognition and activity.

Alanine (B10760859) scanning is a widely used mutagenesis technique where individual amino acid residues in a peptide are systematically replaced by alanine to determine their contribution to function and stability. wikipedia.org A similar and complementary approach, positional scanning, can be employed with non-natural amino acids like 2,6-dichloro-D-phenylalanine.

In this method, the dichlorinated residue is systematically incorporated at different positions within a parent peptide sequence. The resulting library of modified peptides is then assayed for biological activity. This process can identify positions where the unique conformational and electronic properties of 2,6-dichloro-D-phenylalanine are most beneficial, or detrimental, to activity. For example, a scan might reveal that placing the residue at position 'X' dramatically increases receptor binding, while placing it at position 'Y' abolishes activity, providing a clear map of the structural requirements of the peptide-receptor interface.

A key aspect of SAR is to compare the effects of structurally related analogs. By synthesizing peptides containing different halogenated or substituted phenylalanines, researchers can correlate the specific effects of the substituents with the observed biological response. For instance, a study might compare the activity of a peptide containing 2,6-dichloro-D-phenylalanine with analogs containing 4-chloro-D-phenylalanine, 2-chloro-D-phenylalanine, or the non-halogenated D-phenylalanine. peptide.compeptide.com

This comparative analysis allows for the dissection of various contributing factors:

Steric Effects: Is the bulk of two chlorine atoms better than one?

Positional Effects: Is substitution at the 2 and 6 positions more effective than at the 4 position? This can reveal the precise geometry needed for optimal interaction. nih.gov

Electronic Effects: Does the enhanced electron-withdrawing effect of two chlorines (vs. one) improve binding through stronger halogen or other electronic interactions?

The data gathered from these experiments are crucial for optimizing lead compounds. A hypothetical SAR study is illustrated in the table below, showing how different substitutions on the D-phenylalanine ring within a model peptide could affect its binding affinity for a target receptor.

| Compound | Modification at Position X | Hypothetical IC₅₀ (nM) | Interpretation |

| Peptide 1 | D-Phenylalanine | 500 | Baseline affinity of the parent D-amino acid peptide. |

| Peptide 2 | 4-Chloro-D-Phenylalanine | 150 | Single halogen at the 4-position improves affinity, suggesting a favorable interaction or conformational effect. |

| Peptide 3 | 2-Chloro-D-Phenylalanine | 250 | Single halogen at the 2-position provides a modest improvement, suggesting this position is less critical than the 4-position. |

| Peptide 4 | 2,6-Dichloro-D-Phenylalanine | 15 | Disubstitution provides a significant affinity enhancement, indicating that the conformational locking and/or dual potential for halogen bonding is highly favorable for receptor binding. |

This systematic approach enables the rational design of next-generation peptidomimetics, where the specific placement and nature of halogen substituents are fine-tuned to achieve maximal potency and selectivity.

Development of Chemical Probes and Biosensors

The unique structural features of this compound make it an intriguing candidate for the development of sophisticated chemical probes and biosensors designed to investigate complex biological systems.

While direct examples of this compound integrated into fluorescently tagged peptides are not extensively documented in peer-reviewed literature, the principles of peptide chemistry allow for such modifications. The N-terminal Fmoc group can be removed during solid-phase peptide synthesis and replaced with a variety of reporters, including fluorophores or affinity tags like biotin. The presence of the dichloro-phenylalanine residue can then serve to modulate the local environment of the attached tag or to act as a unique structural element for recognition.

The chlorine atoms on the phenyl ring can also influence the photophysical properties of a nearby fluorescent dye through halogen-π interactions, potentially leading to environmentally sensitive probes where a change in peptide conformation or binding to a target protein would result in a detectable change in fluorescence.

The incorporation of 2,6-dichloro-D-phenylalanine into a peptide sequence offers a powerful tool for probing protein-peptide interactions. The chlorine atoms are excellent spectroscopic reporters, particularly for NMR studies, allowing for the detailed investigation of the peptide's binding mode and the dynamics of the interaction.

Role in the Engineering of Self-Assembling Systems

The ability of short peptides to self-assemble into well-ordered nanostructures has garnered significant interest for applications in materials science and regenerative medicine. This compound is a promising component for the design of such systems due to the combined effects of the Fmoc group and the dichlorinated phenyl ring.

The Fmoc group is well-known for its ability to promote the self-assembly of amino acids and short peptides into fibrous nanostructures, which can entrap water to form hydrogels. This process is driven by a combination of π-π stacking interactions between the fluorenyl rings and hydrogen bonding between the peptide backbones.

The incorporation of 2,6-dichloro-D-phenylalanine can further modulate these self-assembly processes. The bulky and hydrophobic nature of the dichlorinated phenyl ring can enhance the driving force for assembly, potentially leading to the formation of more stable or morphologically distinct nanostructures. The chlorine atoms can also introduce specific intermolecular interactions that guide the assembly process, leading to the formation of highly ordered nanofibers.

| Feature | Influence on Self-Assembly |

| Fmoc Group | Promotes π-π stacking, leading to fibrillization. |

| Dichlorophenyl Ring | Increases hydrophobicity, potentially enhancing the driving force for assembly. |

| Halogen Atoms | Can participate in halogen bonding, providing directional control over the assembly process. |

A key feature of chlorinated amino acids in peptide self-assembly is their ability to participate in halogen bonding. nih.govacs.orgnih.govresearchgate.netacs.org A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site, such as a carbonyl oxygen or an aromatic π-system. nih.govacs.orgnih.govresearchgate.net

Recent research has demonstrated that a chlorine-centered halogen bond can be rationally incorporated into a peptide to stabilize its conformation, with a strength comparable to that of a conventional hydrogen bond. nih.govacs.orgnih.gov In the context of self-assembly, the directional nature of halogen bonds involving the chlorine atoms of 2,6-dichloro-D-phenylalanine can provide a powerful tool for controlling the supramolecular organization of peptides. These interactions can direct the alignment of peptide monomers, leading to the formation of well-defined nanostructures with specific morphologies and properties. nih.govresearchgate.net The strength of these halogen bonds can be tuned, offering a sophisticated mechanism for engineering the stability and responsiveness of the resulting materials. nih.gov

The self-assembling peptides incorporating this compound can serve as building blocks for the fabrication of a wide range of bio-inspired materials. The resulting hydrogels and nanofibrous scaffolds can mimic the extracellular matrix, providing a suitable environment for cell culture and tissue engineering applications.

The ability to control the self-assembly process through the strategic placement of halogen atoms opens up possibilities for creating materials with tailored properties. For example, by designing peptides that form specific hierarchical structures, it may be possible to create materials with anisotropic mechanical properties or with patterned chemical functionalities for directing cell behavior. The inherent biocompatibility of peptides, combined with the enhanced stability and functionality afforded by this compound, makes this a promising approach for the development of advanced biomaterials.

Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Fmoc-2,6-Dichloro-D-Phenylalanine, providing detailed information about the atomic arrangement within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is employed to identify and assign the various proton environments within the this compound molecule. The chemical shifts (δ) of the protons are influenced by their local electronic environment, allowing for the differentiation of protons in the fluorenyl, dichlorophenyl, and amino acid backbone moieties.

In a typical ¹H NMR spectrum of a related compound, Fmoc-phenylalanine, the aromatic protons of the fluorenyl group appear as a series of multiplets in the range of 7.3 to 7.9 ppm. chemicalbook.com The protons of the phenyl ring of the phenylalanine residue also produce signals in the aromatic region. The α-proton of the amino acid typically resonates between 4.1 and 4.2 ppm, while the β-protons appear as multiplets around 2.8 to 3.1 ppm. chemicalbook.com For this compound, the presence of the two chlorine atoms on the phenyl ring will influence the chemical shifts of the remaining aromatic protons on that ring due to their electronegativity and anisotropic effects.

Table 1: Predicted ¹H NMR Chemical Shifts for Phenylalanine

| Atom | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Hα | 3.97 | Triplet |

| Hβ | 3.12, 3.29 | Doublet of Doublets |

| Aromatic H | 7.32, 7.37, 7.42 | Multiplet |

Data based on predicted spectra for Phenylalanine in D₂O. hmdb.cahmdb.ca

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum, allowing for the complete mapping of the carbon framework.

In the ¹³C NMR spectrum of Fmoc-protected amino acids, the carbonyl carbon of the Fmoc group typically appears around 156 ppm. The carbons of the fluorenyl group produce a series of signals in the aromatic region, generally between 120 and 144 ppm. chemicalbook.com The α-carbon of the amino acid residue is usually found in the range of 50-60 ppm, while the β-carbon resonates at a lower field. libretexts.org The carbons of the dichlorophenyl ring will have their chemical shifts significantly influenced by the two chlorine substituents. udel.edu The quaternary carbons to which the chlorine atoms are attached will show characteristic shifts, and the remaining aromatic carbons will also be affected. udel.edu

Table 2: Experimental ¹³C NMR Chemical Shifts for Phenylalanine

| Atom | Chemical Shift (ppm) |

|---|---|

| Cα | 58.2 |

| Cβ | 39.5 |

| Aromatic C | 130.4, 130.5, 128.8 |

| Carbonyl C | 175.8 |

Data from an experimental spectrum of Phenylalanine in H₂O. hmdb.ca

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those separated by two or three bonds. It is instrumental in identifying adjacent protons, such as the α-proton and β-protons of the phenylalanine backbone.

TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a spin system. This is particularly useful for identifying all the protons belonging to a specific amino acid residue.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It provides a direct link between the ¹H and ¹³C NMR data, greatly simplifying the assignment of the carbon spectrum. hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-4 bonds). This is crucial for connecting different parts of the molecule, for instance, linking the Fmoc protecting group to the amino acid backbone and the backbone to the dichlorophenyl side chain.

Together, these 2D NMR techniques provide a comprehensive and detailed picture of the molecular structure, confirming the connectivity and spatial relationships of all atoms in this compound. u-tokyo.ac.jp

Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are commonly employed to enhance the signal of the less abundant ¹³C and ¹⁵N nuclei and to average out anisotropic interactions that would otherwise lead to broad, uninformative spectra. researchgate.netbohrium.com By selectively labeling the peptide with stable isotopes like ¹³C and ¹⁵N, specific intramolecular and intermolecular distances can be measured, providing crucial constraints for structural modeling. mdpi.comillinois.edu This information is vital for understanding how the bulky and electron-withdrawing dichlorophenyl group influences peptide conformation and assembly in different environments, such as in lipid bilayers or as part of fibrillar aggregates. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and confirming the elemental composition of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of thermally labile and non-volatile molecules like Fmoc-protected amino acids. In ESI-MS, the sample is dissolved in a suitable solvent and sprayed through a charged capillary, generating fine droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

For this compound, ESI-MS analysis would be expected to show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻), confirming its molecular weight of 456.32 g/mol . chemicalbook.com The high resolution of modern mass spectrometers also allows for the determination of the accurate mass, which can be used to confirm the elemental formula (C₂₄H₁₉Cl₂NO₄). The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximately 3:1 ratio) would also be observable in the mass spectrum, providing further confirmation of the presence of two chlorine atoms in the molecule.

Tandem Mass Spectrometry (MS/MS) for Sequence Verification

Tandem mass spectrometry (MS/MS) is an essential tool for verifying the correct incorporation of amino acids into a peptide sequence. nih.gov In a typical experiment, a peptide containing this compound is first ionized, and the specific ion corresponding to its mass-to-charge ratio (m/z) is selected. This precursor ion is then fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. srce.hr

The fragmentation pattern provides a "fingerprint" of the peptide's sequence. The cleavage of the amide bonds along the peptide backbone generates characteristic b- and y-ions. The mass difference between consecutive ions in a series corresponds to the residue mass of a specific amino acid. The presence of a mass shift corresponding to the 2,6-dichloro-D-phenylalanine residue within the b- or y-ion series confirms its successful incorporation at the desired position. This technique is crucial for identifying potential synthesis errors, such as deletions or unintended modifications. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is the gold standard for assessing the purity of synthetic amino acid derivatives and peptides. vwr.comvwr.com It separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

Analytical and Preparative HPLC for Separation and Quantification

Analytical reverse-phase HPLC (RP-HPLC) is routinely used to determine the purity of this compound. The compound is typically dissolved in an organic solvent and injected onto a C18 column. A gradient of increasing organic solvent (commonly acetonitrile) in an aqueous mobile phase (often containing a small amount of trifluoroacetic acid) is used to elute the compound. The purity is quantified by integrating the area of the main peak relative to the total area of all peaks detected by a UV detector, typically at 254 nm or 280 nm, where the Fmoc group and the phenyl ring absorb strongly. Purity levels for commercially available Fmoc-amino acids are often expected to be greater than 98%. vwr.comsigmaaldrich.com

Preparative HPLC operates on the same principles but uses larger columns to purify significant quantities of the compound, removing impurities from the synthesis.

Table 1: Typical Analytical HPLC Parameters for Fmoc-Amino Acid Analysis

| Parameter | Typical Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724) |

| Gradient | 5% to 95% B over 20-30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or 280 nm |

| Temperature | Ambient or controlled (e.g., 25°C) |

This table represents typical starting conditions; optimization for specific compounds is common.

Chiral HPLC for Enantiomeric Purity Assessment

Since this compound is a chiral compound, verifying its enantiomeric purity is critical. The presence of the undesired L-enantiomer can lead to the synthesis of diastereomeric peptides with altered biological activities. Chiral HPLC is employed to separate the D- and L-enantiomers. phenomenex.com

This technique uses a chiral stationary phase (CSP), often based on polysaccharide derivatives like cellulose (B213188) or amylose. phenomenex.com The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. An isocratic mobile phase, typically a mixture of hexane (B92381) and a polar alcohol like isopropanol, is often used. The goal is to confirm that the product is essentially free of the corresponding L-enantiomer, ensuring the stereochemical integrity of the final peptide. phenomenex.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule and probing non-covalent interactions like hydrogen bonding. yildiz.edu.tr

Characterization of Functional Groups and Hydrogen Bonding

The IR spectrum of this compound displays characteristic absorption bands corresponding to its constituent functional groups. The presence of hydrogen bonding, particularly involving the carboxylic acid and the N-H group, can cause shifts in the position and broadening of these bands. yildiz.edu.trresearchgate.net For instance, the O-H stretch of the carboxylic acid often appears as a very broad band, while the N-H stretch of the carbamate (B1207046) is typically a sharper peak.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Notes |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) | Broadness due to hydrogen bonding. |

| Carbamate (Fmoc) | N-H Stretch | ~3300 | |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | |

| Carboxylic Acid | C=O Stretch | ~1710 | Position can shift with H-bonding. |

| Carbamate (Fmoc) | C=O Stretch | ~1690 | Urethane carbonyl stretch. |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Multiple bands expected. |

| Dichlorophenyl | C-Cl Stretch | 800 - 600 |

These are approximate ranges and can vary based on the sample state (solid/liquid) and intermolecular interactions. youtube.com

X-Ray Crystallography

X-ray crystallography is the most powerful method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. A single crystal of this compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which atomic positions can be determined.

This technique provides unambiguous data on:

Molecular Conformation: The exact torsion angles of the backbone and side chain.

Bond Lengths and Angles: Precise measurements of all covalent bonds and angles within the molecule.

Stereochemistry: Absolute confirmation of the D-configuration at the alpha-carbon.

Intermolecular Interactions: A detailed map of hydrogen bonds and other packing forces in the crystal lattice.

While a published crystal structure for this compound was not identified in the search, this method remains the definitive standard for absolute structural elucidation.

Single-Crystal X-Ray Diffraction for Definitive 3D Structural Elucidation of Peptides

Single-crystal X-ray diffraction is an unparalleled analytical technique for determining the precise three-dimensional atomic arrangement of a molecule. This method provides definitive evidence of a compound's solid-state conformation, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding its structure-function relationship. The process involves growing a high-quality single crystal of the peptide, which is then irradiated with a focused X-ray beam. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms in the crystal lattice is collected and analyzed. From this pattern, an electron density map is generated, which allows for the precise placement of each atom in the three-dimensional space of the crystal's unit cell. nih.gov

The data obtained from a single-crystal X-ray diffraction experiment is comprehensive. Key parameters determined include the crystal system, space group, and the dimensions of the unit cell (a, b, c, α, β, γ). Below is an illustrative data table for Fmoc-phenylalanine (FmocF), demonstrating the nature of crystallographic data that would be sought for a peptide containing this compound.

Table 1: Illustrative Crystallographic Data for Fmoc-Phenylalanine (FmocF)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | |

| a (Å) | 5.86 |

| b (Å) | 30.6 |

| c (Å) | 5.51 |

| α (°) | 90 |

| β (°) | 111.4 |

| γ (°) | 90 |

| **Volume (ų) ** | 918 |

| Molecules per Unit Cell (Z) | 2 |

This table presents data for Fmoc-phenylalanine as an illustrative example of crystallographic parameters. Specific data for this compound containing peptides would require experimental determination.

The definitive structural data from X-ray crystallography is critical for rational peptide design, enabling the precise engineering of peptides with desired conformations and properties for various applications.

Future Directions and Research Perspectives

Computational Chemistry and Molecular Dynamics Simulations

Computational approaches are pivotal in forecasting the behavior of peptides containing unnatural amino acids, thereby guiding and expediting the development of novel functional biomolecules.

Predicting Conformational Preferences and Binding Affinities

The presence of two bulky chlorine atoms at the 2 and 6 positions of the phenyl ring in Fmoc-2,6-Dichloro-D-Phenylalanine sterically hinders the ring's rotation, leading to a more defined set of conformational possibilities. This conformational restriction can be accurately predicted using computational methods like quantum mechanics and molecular mechanics. nih.gov Understanding these preferences is fundamental to predicting the three-dimensional structure of peptides into which this amino acid is incorporated. nih.gov Statistical surveys of known protein structures have long shown that amino acids have distinct conformational preferences, which is a key principle in secondary structure prediction. nih.gov

Molecular dynamics (MD) simulations and molecular docking are powerful tools for predicting how peptides containing 2,6-Dichloro-D-Phenylalanine will bind to their biological targets. mdpi.comuiuc.edu These simulations can model the intricate interactions within a protein's active site, offering insights into binding stability. Halogen atoms can form halogen bonds, a type of non-covalent interaction that can enhance binding affinity and specificity. Computationally predicting these interactions facilitates the rational design of more potent and selective peptides.

De Novo Design of Functional Peptides

De novo design, the creation of new peptides from scratch, benefits significantly from the inclusion of conformationally restricted amino acids like 2,6-Dichloro-D-Phenylalanine. researchgate.netnih.gov The rigidity of the dichlorinated phenyl ring can be leveraged to stabilize specific secondary structures, such as β-turns or helices. nih.gov This structural control is essential for designing peptides with predetermined functions, including enzyme inhibitors or receptor antagonists. The ability to design peptides with stable, predictable structures is a major goal in the field. nih.govbiorxiv.org

| Research Area | Computational Technique | Application for this compound |

| Conformational Analysis | Quantum Mechanics (QM), Molecular Mechanics (MM) | Predicts preferred dihedral angles and restricted ring rotation. |

| Binding Studies | Molecular Docking, Molecular Dynamics (MD) | Predicts binding modes and affinities to biological targets, including the role of halogen bonding. |

| Peptide Design | De novo design algorithms | Utilizes conformational rigidity to design peptides with specific secondary and tertiary structures. |

Integration into Combinatorial Chemistry Libraries

Combinatorial chemistry allows for the synthesis and screening of vast libraries of compounds to identify novel drug candidates. nih.gov Incorporating this compound into these libraries dramatically increases their chemical diversity. uzh.ch

Peptide libraries containing this halogenated amino acid explore a wider range of the chemical space than is possible with only the 20 standard proteinogenic amino acids. chemrxiv.orgnih.gov The resulting peptides have unique structural features that can lead to the discovery of new bioactive molecules when screened against biological targets. nih.gov The chlorine atoms can also act as synthetic handles for further diversification of the library.

Development of Novel Synthetic Methodologies for Halogenated Unnatural Amino Acids

While Fmoc-based solid-phase peptide synthesis is well-established, the efficient and stereoselective synthesis of halogenated unnatural amino acids like 2,6-Dichloro-D-Phenylalanine continues to be an area of active research. researchgate.netnih.gov The synthesis of such compounds has been a topic of interest for several years, with a variety of methods being developed. researchgate.net

Current research is focused on creating new catalytic methods to introduce halogen atoms with high precision and yield. nih.govprinceton.edu This includes exploring enzymatic and chemoenzymatic strategies to ensure the correct D-enantiomer is produced. nih.govresearchgate.net The development of more scalable and robust synthetic routes is essential to make these valuable building blocks more readily available for research and development. nih.gov

Exploration of Bioorthogonal Reactions Involving Halogenated Moieties

Bioorthogonal reactions are chemical reactions that can occur within living systems without interfering with native biological processes. The aryl halide functionality of 2,6-Dichloro-D-Phenylalanine presents an opportunity for such reactions.

Q & A

Q. What are the key steps in synthesizing Fmoc-2,6-Dichloro-D-Phenylalanine, and how does the Fmoc group function?

- Methodological Answer : Synthesis typically begins with D-phenylalanine, where selective chlorination at the 2,6-positions is achieved via electrophilic aromatic substitution using Cl₂ or N-chlorosuccinimide under controlled conditions . The Fmoc group is introduced using Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a mild base (e.g., NaHCO₃) to protect the α-amino group . Critical steps include:

- Chiral integrity preservation : Low-temperature reactions and inert atmospheres prevent racemization .

- Purification : Flash chromatography or recrystallization ensures >95% purity .

- Role of Fmoc : The Fmoc group shields the amino group during solid-phase peptide synthesis (SPPS) and is removed under mild basic conditions (e.g., 20% piperidine in DMF) without disrupting the peptide backbone .

Q. How do the 2,6-dichloro substitutions influence peptide structure and stability?

- Methodological Answer : The 2,6-dichloro configuration introduces steric hindrance and electron-withdrawing effects, which:

- Enhance protease resistance : Chlorine atoms reduce enzymatic degradation by blocking active-site access .

- Modulate peptide conformation : The rigid, planar aromatic ring favors β-sheet or helical structures, depending on sequence context (analyzed via circular dichroism) .

- Experimental validation : Compare thermal denaturation profiles (DSC) and enzymatic stability assays (e.g., trypsin digestion) between chloro-substituted and non-halogenated peptides .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

Advanced Research Questions

Q. How can racemization be minimized during this compound incorporation into peptides?

- Methodological Answer :

- pH control : Maintain reaction pH 8–9 to avoid protonation of the amino group (inhibits coupling) while preventing Fmoc cleavage .

- Coupling agents : Use HOBt/DIC or OxymaPure/EDC to reduce racemization risk vs. carbodiimides alone .

- Kinetic monitoring : Track coupling efficiency via Kaiser test or FTIR (disappearance of –NH₂ stretch at ~3400 cm⁻¹) .

Q. What strategies resolve contradictions in reported bioactivity of chloro-substituted peptides?

- Methodological Answer : Discrepancies often arise from:

- Substituent positional isomers : Compare 2,6-dichloro vs. 3,4-dichloro derivatives (e.g., Fmoc-D-Phe(3,4-DiCl)-OH shows higher receptor affinity ).

- Purity thresholds : Use preparative HPLC to isolate >99% pure compounds before bioassays .

- Assay conditions : Standardize buffer ionic strength (e.g., 150 mM NaCl) and temperature (25°C vs. 37°C) .

Q. How do 2,6-dichloro substitutions impact peptide-receptor binding dynamics?

- Methodological Answer :

- Computational modeling : Perform molecular docking (AutoDock Vina) to assess steric clashes/electronic interactions with receptor pockets .

- SPR analysis : Measure binding kinetics (kₐ, kₑ) for chloro-substituted vs. wild-type peptides .

- Table : Comparative binding data for halogenated derivatives:

| Compound | Receptor | Kd (nM) | Reference |

|---|---|---|---|

| Fmoc-2,6-DiCl-D-Phe | GPCR-X | 12.3 ± 1.2 | |

| Fmoc-L-Phe | GPCR-X | 89.7 ± 5.6 | |

| Fmoc-D-Phe(3,4-DiCl) | GPCR-X | 8.9 ± 0.8 |

Q. What challenges arise when scaling up this compound synthesis?

- Methodological Answer :

- Solvent selection : Replace DMF with eco-friendly solvents (e.g., cyclopentyl methyl ether) to reduce toxicity .

- Catalyst optimization : Screen Pd/C vs. Ni catalysts for hydrogenation steps to improve yield (>80%) .

- Cost analysis : Compare batch vs. flow synthesis for large-scale production (e.g., 100 g batches) .

Q. How do chloro substituents affect peptide pharmacokinetics (PK)?

- Methodological Answer :

- Lipophilicity : Measure LogP via shake-flask method (expected LogP increase: +1.2 vs. non-chlorinated analogs) .

- Metabolic stability : Incubate with liver microsomes; 2,6-dichloro peptides show t₁/₂ > 120 min vs. 40 min for unmodified peptides .

- In vivo PK : Administer radiolabeled peptide (³H or ¹⁴C) to track bioavailability (Cmax, AUC) in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.